Imidazo[1,2-a]pyrimidine-5(1h)-thione
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H5N3S/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |
InChI Key |
XBDWPLQDSSKDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2NC=CN2C1=S |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine 5 1h Thione and Analogous Derivatives
Direct Synthesis of Imidazo[1,2-a]pyrimidine-5(1H)-thione
Direct synthetic routes to this compound focus on constructing the heterocyclic system with the thione functionality already incorporated. These methods often involve strategic cyclization reactions or the use of sulfur-containing precursors to ensure the formation of the C=S bond within the pyrimidine (B1678525) ring.
The formation of the thione moiety through cyclization is a key strategy for the synthesis of sulfur-containing heterocycles. nih.gov Domino reactions represent an efficient approach for constructing complex heterocyclic systems like thieno[3,2-e] nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidin-5(4H)-ones. dnu.dp.ua For instance, a domino Michael addition retro-ene reaction of 2-alkoxyiminoimidazolidines with acetylene (B1199291) carboxylates has been developed for the synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-ones, which are oxygen analogs of the target thione. dergipark.org.tr
The incorporation of sulfur atoms during the ring-closing step is a direct method to form thione derivatives. Ring-opening polymerization of sulfur-containing monomers is a notable strategy in polymer chemistry for creating sulfur-containing structures. rsc.org In heterocyclic synthesis, ring enlargement reactions provide a convenient pathway to medium-sized sulfur-containing rings from smaller cyclic precursors, a process that is often catalytically driven and highly efficient. nih.gov While direct examples for the target thione are not detailed, the synthesis of related fused pyrimidines often utilizes sulfur-containing reagents that become part of the final heterocyclic core.
Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) and 5(1H)-one Derivatives as Precursors or Related Analogs
The synthesis of the broader class of Imidazo[1,2-a]pyrimidines and their 5-oxo analogs is well-documented, as these compounds serve as important precursors and structural analogs to the thione derivative. rsc.org These methods provide the fundamental scaffold that can potentially be converted to the desired thione.
An efficient and regioselective cascade synthesis for N-fused imidazo (B10784944) heterocycles has been developed utilizing intramolecular cycloisomerization. acs.orgnih.gov This transformation typically proceeds through a transition-metal (such as copper or silver) catalyzed coupling reaction. acs.org The process involves the reaction of components like 2-aminobenzimidazole, aldehydes, and alkynes to form a propargylamine (B41283) intermediate. acs.orgnih.gov This intermediate then undergoes a regioselective 6-endo-dig cyclization, which involves an intramolecular N–H bond activation leading to C–N bond formation. acs.org This strategy results in highly functionalized imidazo[1,2-a]pyrimidines in good to excellent yields. nih.gov
Condensation reactions are a traditional and widely used method for constructing the Imidazo[1,2-a]pyrimidine core. rsc.orgrsc.org The most common approach involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone. acs.org This classic method, often referred to as the Chichibabin reaction, is effective for producing a variety of substituted imidazo[1,2-a]pyrimidines. acs.org For example, 2-phenylimidazo[1,2-a]pyrimidine (B97590) can be obtained from the condensation of 2-aminopyrimidine with 2-bromoacetophenone. nih.gov Various catalysts and reaction conditions have been explored to optimize these condensation reactions, including the use of neutral alumina (B75360), sodium bicarbonate, and solvent-free conditions. acs.org
Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool for the production of Imidazo[1,2-a]pyrimidine derivatives. nih.govbenthamdirect.com This technique significantly reduces reaction times, often from hours to minutes, while providing excellent yields and high product purity. acs.orgsci-hub.se It offers a more economical and environmentally friendly alternative to conventional heating methods. benthamdirect.com
A notable application is the microwave-assisted preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from the reaction of 2-aminopyrimidine and various α-bromoketones. rsc.org This reaction proceeds rapidly, typically within 20 minutes at 160 °C, yielding the desired products in high yields. rsc.org The use of microwave irradiation is also effective for multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to produce complex imidazo[1,2-a]pyridine-furan hybrids in as little as 10 minutes. benthamdirect.com The efficiency and green credentials of microwave-assisted synthesis make it an attractive method for generating libraries of these heterocyclic compounds. nih.govacs.org
Table 1. Examples of Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones. This table summarizes the yields of various derivatives synthesized via the microwave-assisted reaction of 2-aminopyrimidine with substituted α-bromoketones, completed in 20 minutes at 160 °C. rsc.org
Functionalization and Derivatization of the Imidazo[1,2-a]pyrimidine Skeleton
The functionalization of the imidazo[1,2-a]pyrimidine core is crucial for modulating its physicochemical properties and biological activities. researchgate.net A variety of synthetic strategies have been developed to introduce diverse substituents onto this versatile scaffold. researchgate.net
Strategies for Introducing Substituents (e.g., Aryl, Thiocarbamoyl)
The introduction of aryl groups at various positions of the imidazo[1,2-a]pyrimidine ring is a common strategy to enhance biological activity. nih.gov One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the halogenated imidazopyrimidine core and various aryl boronic acids, providing access to a wide range of aryl-substituted derivatives. nih.gov For instance, an iodine atom on the scaffold can be replaced with an aryl or heteroaryl ring via this method. nih.gov
The synthesis of thiocarbamoyl derivatives represents another important functionalization strategy. Although specific examples for the this compound are less common, general methods for introducing such moieties onto heterocyclic systems can be applied. These methods typically involve the reaction of an amino-functionalized imidazopyrimidine with isothiocyanates or related reagents.
Synthesis of Imine and Amine Derivatives
Imine and amine functionalities are valuable for further chemical modifications and often contribute to the biological profile of the molecule. A two-step synthesis process has been successfully employed to prepare imine and corresponding amine derivatives of the imidazo[1,2-a]pyrimidine scaffold. nih.govtubitak.gov.trresearchgate.net
The initial step involves the formation of an imine (C=N) bond through the condensation of an aldehyde-bearing imidazopyrimidine, such as imidazo[1,2-a]pyrimidine-2-carbaldehyde, with various aromatic amines. nih.gov This reaction can be efficiently carried out using microwave-assisted heating in the presence of a dehydrating agent like magnesium sulfate, leading to moderate to good yields of the imine derivatives. nih.gov
In the subsequent step, the synthesized imine derivatives are reduced to the corresponding secondary amines. nih.govtubitak.gov.trresearchgate.net This reduction can be achieved using standard reducing agents, thus converting the imine linkage to a more flexible amine group. nih.gov The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and LC-MS. nih.govresearchgate.net
The following table outlines the synthesis of imine and amine derivatives.
| Derivative Type | Starting Materials | Reaction | Key Features |
| Imine | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | Microwave-assisted condensation | Moderate to good yields, efficient. nih.gov |
| Amine | Imine derivatives of imidazo[1,2-a]pyrimidine | Reduction reaction | Conversion of imine to a secondary amine. nih.govtubitak.gov.tr |
Palladium-Catalyzed Coupling and Heteroannulation Reactions
Palladium-catalyzed reactions are powerful tools for the construction and functionalization of the imidazo[1,2-a]pyrimidine skeleton. acs.orgnih.govrsc.org Intramolecular cross-dehydrogenative coupling (CDC) reactions, catalyzed by palladium, have been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.orgnih.gov This protocol provides a practical approach to biologically important substituted pyrimidines from readily available substrates under mild reaction conditions. acs.org A plausible mechanism involves the condensation of starting materials, followed by reaction with Pd(II), deprotonation, intramolecular attack, and reductive elimination to yield the final product. acs.org
Palladium-catalyzed cross-coupling reactions are also extensively used for the direct functionalization of the imidazopyrimidine core, enabling the formation of C-C, C-N, and C-S bonds. rsc.orgresearchgate.net These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the introduction of a wide array of substituents, which is crucial for structure-activity relationship studies. nih.govrsc.org
Heteroannulation reactions represent a fundamental strategy for the synthesis of the imidazo[1,2-a]pyrimidine ring system itself. acs.orgresearchgate.net These reactions typically involve the cyclization of a suitable precursor, often a 2-aminopyrimidine derivative, with a bifunctional electrophile. Catalyst-free heteroannulation reactions under microwave irradiation in green solvents have been developed, providing an expeditious route to these heterocycles in excellent yields. acs.org
Oxidative Annulation Reactions
Oxidative annulation is an efficient strategy for the construction of fused heterocyclic systems through the formation of new rings via C-H activation. nih.gov While specific examples directly pertaining to this compound are not extensively detailed, the principles of this methodology are applicable. Transition-metal-catalyzed C-H activation followed by oxidative annulation with alkynes has proven to be an effective synthetic tool for assembling various polyaromatic scaffolds. nih.gov For instance, rhodium-catalyzed C-H/C-H vinylene cyclization using vinylene carbonate as a "vinylene transfer" agent has been reported for the annulative π-extension of related imidazole- and pyrazole-fused aromatics. nih.gov Such strategies hold potential for the further elaboration of the imidazo[1,2-a]pyrimidine core.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. bio-conferences.org This approach is particularly valuable for the synthesis of imidazo[1,2-a]pyrimidine derivatives due to its atom economy and operational simplicity. rsc.orgresearchgate.net
Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyrimidine scaffold. researchgate.net For example, a three-component reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in the presence of a catalyst like scandium triflate under microwave irradiation can produce 3-aminoimidazo[1,2-a]pyrimidines. bio-conferences.org Another notable MCR is the Groebke-Blackburn-Bienaymé reaction, which involves the coupling of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. researchgate.net
Iodine-catalyzed one-pot, three-component reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids have also been reported for the synthesis of pyrimidine-linked imidazopyridines, showcasing the versatility of MCRs in generating structurally diverse derivatives. nih.gov These multicomponent approaches are integral to modern drug discovery, enabling the rapid generation of libraries of compounds for biological screening. bio-conferences.orgresearchgate.net
Chiral Compound Synthesis
The development of asymmetric methods for the synthesis of chiral imidazo[1,2-a]pyrimidine derivatives is crucial for accessing enantiomerically pure compounds with specific biological activities. While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for analogous heterocyclic systems, such as imidazo[1,2-a]pyridines, provide a foundational approach.
One prominent strategy for achieving enantioselectivity is through the use of chiral catalysts in multicomponent reactions. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been successfully achieved via a Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This reaction typically involves a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. The use of a chiral phosphoric acid (CPA) catalyst has been shown to induce high levels of enantioselectivity in the formation of atropisomeric products. nih.gov
The proposed mechanism for this asymmetric synthesis involves the activation of the reactants by the chiral phosphoric acid catalyst, which facilitates a stereocontrolled cyclization. The enantioselectivity is influenced by the steric and electronic properties of the substrates and the catalyst.
While this methodology has been demonstrated for imidazo[1,2-a]pyridines, its application to the synthesis of chiral imidazo[1,2-a]pyrimidine derivatives is a promising area for future research. The general approach would involve the reaction of a substituted 2-aminopyrimidine, an aldehyde, and an isocyanide in the presence of a chiral catalyst. Subsequent functional group transformations would then be required to introduce the thione group at the 5-position.
Table 1: Key Features of Chiral Phosphoric Acid Catalyzed Atroposelective Synthesis
| Feature | Description | Reference |
| Reaction Type | Asymmetric Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction | nih.gov |
| Reactants | 6-aryl-2-aminopyridines, Aldehydes, Isocyanides | nih.gov |
| Catalyst | Chiral Phosphoric Acid (CPA) | nih.gov |
| Products | Axially chiral imidazo[1,2-a]pyridine (B132010) atropoisomers | nih.gov |
| Key to Selectivity | Remote hydrogen bonding donor on the substrates | nih.gov |
Synthesis via Reactions of Carbonyl Compounds with Amidines
The reaction of carbonyl compounds with amidines is a fundamental and widely employed method for the construction of the imidazo[1,2-a]pyrimidine core. A key example of this approach is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which utilizes an aldehyde as the carbonyl component, a 2-aminoazine (a cyclic amidine like 2-aminopyrimidine), and an isocyanide. nih.gov This reaction provides a direct route to 3-amino-substituted imidazo[1,2-a]pyrimidines. nih.gov
The GBB reaction is valued for its efficiency and the diversity of products that can be generated by varying the three starting components. nih.govbeilstein-journals.org The reaction is typically acid-catalyzed and proceeds through the formation of an intermediate Schiff base from the 2-aminopyrimidine and the aldehyde, which then undergoes cyclization with the isocyanide.
To synthesize the target compound, this compound, a multi-step approach based on the reaction of a carbonyl compound with an amidine would be necessary. A plausible synthetic route would involve the initial formation of an Imidazo[1,2-a]pyrimidin-5(1H)-one derivative. This could be achieved through the reaction of 2-aminopyrimidine with a β-ketoester or a similar 1,3-dicarbonyl compound. organic-chemistry.org The resulting oxo-derivative can then be converted to the corresponding thione.
A common and effective method for the thionation of a carbonyl group in a heterocyclic system is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). researchgate.netorganic-chemistry.org This reagent is known for its mild and efficient conversion of ketones, amides, and lactams to their corresponding thio-analogues. organic-chemistry.orgnih.gov The reaction involves heating the carbonyl compound with Lawesson's reagent in a suitable solvent, such as toluene (B28343) or xylene. nih.gov Microwave irradiation has also been shown to accelerate this transformation. researchgate.net
Table 2: Synthesis of Imidazo[1,2-a]pyrimidines from Carbonyl Compounds and 2-Aminopyrimidine
| Reaction Type | Carbonyl Compound | Other Reactants | Catalyst/Reagent | Product Type | Reference |
| Groebke-Blackburn-Bienaymé | Aldehyde | 2-Aminopyrimidine, Isocyanide | Acid catalyst | 3-Amino-imidazo[1,2-a]pyrimidines | nih.gov |
| Condensation | β-Ketoester or 1,3-dione | 2-Aminopyrimidine | CBrCl4 | Substituted imidazo[1,2-a]pyrimidines | organic-chemistry.org |
| Condensation | Aryl Ketones | 2-Aminopyrimidine | Gold Nanoparticles | 2-Aryl-imidazo[1,2-a]pyrimidines | mdpi.com |
Table 3: Thionation of Carbonyl Precursors
| Carbonyl Precursor | Thionating Agent | Reaction Conditions | Product | Reference |
| Imidazo[1,2-a]pyridin-2-yl-4H-chromene-4-ones | Lawesson's Reagent | Microwave irradiation | Thio analogues | researchgate.net |
| General Ketones/Amides | Lawesson's Reagent | Heating in solvent (e.g., toluene) | Thioketones/Thioamides | organic-chemistry.orgnih.gov |
Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyrimidine 5 1h Thione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectra of imidazo[1,2-a]pyrimidine derivatives typically exhibit characteristic signals for the protons on the fused ring system. The aromatic region of the spectrum for the imidazo[1,2-a]pyrimidine core generally shows one singlet and three doublet of doublets. nih.gov The precise chemical shifts and coupling constants are influenced by the nature and position of substituents on the ring.
For derivatives such as N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, the proton signals for the imidazo[1,2-a]pyrimidine core are well-defined. For instance, in 7-Oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide, the H-2 and H-3 protons of the imidazole (B134444) part of the ring appear as doublets at approximately 6.67 ppm and 6.96 ppm, respectively, with a small coupling constant of 1.6 Hz. beilstein-journals.org The proton at the 8-position (H-8) is observed as a broad singlet at around 10.98 ppm, indicative of an N-H proton. beilstein-journals.org
The substitution pattern significantly affects the chemical shifts. For example, in various 2-phenylimidazo[1,2-a]pyrimidine (B97590) derivatives, the pyrimidine (B1678525) protons typically appear as doublet of doublets in the range of 8.47-8.75 ppm and 6.94-6.98 ppm. nih.gov The imidazole proton often appears as a singlet further downfield.
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | ~6.7 | d | Observed in tetrahydro-oxo derivatives. beilstein-journals.org |
| H-3 | ~7.0 | d | |
| Pyrimidine Protons | 6.9 - 8.8 | dd | Chemical shifts are highly dependent on substitution. nih.gov |
| N-H | ~11.0 | br s | Observed in tetrahydro-oxo derivatives. beilstein-journals.org |
The ¹³C NMR spectra of imidazo[1,2-a]pyrimidine derivatives provide valuable information about the carbon framework. The chemical shifts of the carbon atoms in the heterocyclic system are sensitive to the electronic effects of the substituents.
In 7-Oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide, the carbonyl carbon (C-7) resonates at approximately 166.7 ppm. beilstein-journals.org The bridgehead carbon (C-8a) is found around 143.3 ppm. beilstein-journals.org The carbons of the imidazole ring, C-2 and C-3, appear at about 126.1 ppm and 115.6 ppm, respectively. beilstein-journals.org
For other derivatives, such as those with a phenyl group at the 2-position, the carbon atoms of the imidazo[1,2-a]pyrimidine core show characteristic signals. The chemical shifts are influenced by the substituents on the phenyl ring. tci-thaijo.org The presence of the thione group at the 5-position in Imidazo[1,2-a]pyrimidine-5(1H)-thione is expected to significantly influence the chemical shift of the C-5 carbon, likely shifting it downfield into the range typically observed for thiocarbonyl carbons.
| Carbon | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C-2 | ~126 | Based on data from tetrahydro-oxo derivatives. beilstein-journals.org |
| C-3 | ~116 | |
| C-7 (C=O) | ~167 | |
| C-8a | ~143 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.
The FT-IR spectra of imidazo[1,2-a]pyrimidine derivatives display characteristic absorption bands corresponding to the vibrations of their functional groups. For derivatives containing an imine group (C=N), a characteristic absorption is observed in the range of 1626–1617 cm⁻¹. nih.gov In amine derivatives, the N-H stretching vibration is typically found between 3411–3272 cm⁻¹. nih.gov
For a compound like N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine, various bands are observed, including those for C-H stretching (3093, 3071, 3017, 2957 cm⁻¹), C=N and C=C stretching (1626, 1609, 1594, 1523, 1500 cm⁻¹), and other fingerprint region absorptions. nih.gov In the case of this compound, a strong absorption band corresponding to the C=S stretching vibration would be expected, typically in the region of 1250-1020 cm⁻¹. The N-H stretching vibration of the pyrimidine ring would also be a prominent feature.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H stretch | 3411–3272 | Observed in amine derivatives. nih.gov |
| C-H stretch (aromatic) | ~3100–3000 | Characteristic of the heterocyclic ring. nih.gov |
| C=N stretch | 1626–1617 | Observed in imine derivatives. nih.gov |
| C=C stretch | ~1600–1500 | Aromatic ring vibrations. nih.gov |
| C=S stretch | 1250-1020 | Expected for the thione group. |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For imidazo[1,2-a]pyrimidine derivatives, electrospray ionization (ESI) is a commonly used method. nih.govnih.gov
The mass spectra of pyrimidinethiones often show the molecular ion peak (M⁺) and, due to the presence of sulfur, a characteristic M+2 peak with a relative abundance of about 4.4% of the molecular ion peak. sapub.org The fragmentation of these compounds typically involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org For this compound, the molecular ion peak would be expected, and fragmentation could proceed through cleavage of the pyrimidine and imidazole rings.
X-ray Diffraction Analysis for Solid-State Structures
These studies reveal a generally planar fused heterocyclic system. The crystal packing is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions. For instance, in the crystal structure of an imidazo[1,2-a]pyridine (B132010) derivative, hydrogen bonding interactions play a significant role in the formation of the supramolecular architecture. researchgate.net In the solid state, this compound would likely exist in the thione tautomeric form and exhibit intermolecular N-H···S hydrogen bonding, which is a common feature in the crystal structures of thioamides and related compounds.
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidine 5 1h Thione
Quantum Chemical Studies
Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecular systems. These methods provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for understanding the behavior of complex organic molecules like Imidazo[1,2-a]pyrimidine-5(1H)-thione.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scirp.org For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable ground state geometry through optimization procedures. nih.govacs.orgnih.gov This process is essential for obtaining accurate predictions of other molecular properties.
DFT calculations provide key information such as optimized bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional conformation and steric properties. For the imidazo[1,2-a]pyrimidine system, theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR spectra to validate the optimized structure. acs.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.govnumberanalytics.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater electron-donating capability, suggesting susceptibility to electrophilic attack. nih.gov
LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater electron-accepting capability, indicating reactivity towards nucleophiles. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For various imidazo[1,2-a]pyrimidine derivatives, this gap has been calculated to understand their reactivity profiles. nih.gov
Table 1: Representative FMO Data for Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | ELUMO - EHOMO | 3.5 to 5.0 |
Note: These values are representative based on various substituted imidazo[1,2-a]pyrimidines and are for illustrative purposes. The exact values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values:
Red : Indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack.
Blue : Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
Green : Represents neutral or zero potential regions. researchgate.net
In studies of imidazo[1,2-a]pyrimidine derivatives, MEP maps typically show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and any carbonyl or thione groups, identifying them as nucleophilic centers. nih.govresearchgate.net The hydrogen atoms, particularly those on the fused ring system, often exhibit positive potential, marking them as electrophilic sites. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These indices are calculated using the energies of the HOMO and LUMO. nih.gov
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Softness (σ) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |
| Softness (σ) | 1/η |
Fukui functions are used to determine the local reactivity at specific atomic sites within a molecule, identifying which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. This local reactivity analysis complements the global picture provided by the MEP map. acs.orgnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acs.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge transfer interactions. Larger E(2) values indicate stronger interactions. acs.org
For heterocyclic systems like imidazo[1,2-a]pyrimidines, NBO analysis reveals hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ*). These interactions are crucial for understanding the molecule's stability, charge distribution, and the nature of its chemical bonds. acs.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide insights into the nature of chemical bonding by mapping the spatial localization of electrons. acs.orgresearchgate.net
ELF : Identifies regions in the molecule with a high probability of finding an electron pair, helping to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net
LOL : Also based on kinetic energy density, it provides a complementary view of electron localization, clearly defining regions of bonding and non-bonding electrons. researchgate.net
In aromatic and heterocyclic systems, ELF and LOL analyses can visualize the delocalization of π-electrons and identify the precise locations of lone pairs on heteroatoms like nitrogen and sulfur, offering a deeper understanding of the molecule's electronic framework. acs.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are employed to study the nature of chemical bonds and non-covalent interactions within a molecule. For derivatives of the imidazo[1,2-a]pyrimidine scaffold, these studies, often performed using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d,p) basis set, help in understanding the topology of electron density.
QTAIM analysis characterizes the bond critical points (BCPs) which provide information on the strength and nature of atomic interactions. RDG analysis, on the other hand, allows for the visualization of non-covalent interactions, which are crucial for understanding molecular stability and interactions with biological macromolecules. The 3D and 2D plots generated from these analyses distinguish between strong attractive interactions, van der Waals interactions, and repulsive interactions, indicated by different colors (blue, green, and red, respectively).
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties of molecules are of great interest for their potential applications in optoelectronics. For imidazo[1,2-a]pyrimidine derivatives, quantum chemical investigations have been carried out to predict their NLO response. These studies typically involve the calculation of parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀) using DFT methods.
The NLO properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. While specific data for this compound is not extensively documented in isolation, studies on related pyrimidine derivatives show that the strategic placement of substituents can significantly enhance their NLO response, making them promising candidates for NLO materials.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools in modern drug discovery, enabling the prediction of how a molecule might behave in a biological system.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For imidazo[1,2-a]pyrimidine derivatives, docking studies have been extensively performed to explore their potential as inhibitors of various biological targets.
For instance, derivatives have been docked against targets relevant to cancer, such as oxidoreductase, and infectious diseases. These studies predict the binding affinity, typically reported in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. For example, a docking study of an imidazo[1,2-a]pyridine (B132010) derivative with oxidoreductase showed a high binding energy of -9.207 kcal/mol, indicating a strong potential for inhibition.
| Derivative | Biological Target | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative C | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| Imidazo[1,2-a]pyrimidine Schiff base 7a | hACE2 | -9.1 | Not Specified |
| Imidazo[1,2-a]pyrimidine Schiff base 7a | Spike protein | -7.3 | Not Specified |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. For imidazo[1,2-a]pyrimidine derivatives, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. These simulations, often run for nanoseconds, can confirm the stability of the binding mode and provide insights into the dynamic behavior of the complex in a simulated physiological environment. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA).
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
In silico ADMET prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. For imidazo[1,2-a]pyrimidine derivatives, various computational models are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity.
Studies on imidazo[1,2-a]pyrimidine derivatives have shown that they generally possess promising drug-like characteristics with good predicted absorption and bioavailability. For instance, in silico studies on certain derivatives predicted no violations of Lipinski's rule of five, suggesting good oral bioavailability. Toxicity predictions, including carcinogenicity and cytotoxicity, have also been performed, with many derivatives predicted to be non-toxic.
| Property | Predicted Value/Outcome |
|---|---|
| Lipinski's Rule of Five | Zero violations |
| Gastrointestinal Absorption | High |
| Carcinogenicity | Non-toxic (inactive) |
| Cytotoxicity | Non-toxic (inactive) |
Chemical Reactivity and Transformations of Imidazo 1,2 a Pyrimidine 5 1h Thione and Its Analogs
Reactions at the Thione Moiety (e.g., S-Alkylation)
The thione group (C=S) at the 5-position of the imidazo[1,2-a]pyrimidine (B1208166) ring is a key site for chemical modification. This functionality can be introduced by treating the corresponding 5-oxo derivative with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. Once formed, the thione exists in tautomeric equilibrium with its thiol form, which can be readily deprotonated to form a thiolate. This thiolate anion is a potent nucleophile and can undergo S-alkylation upon reaction with alkyl halides.
This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming a new carbon-sulfur bond. This transformation converts the thione into a 5-(alkylthio)imidazo[1,2-a]pyrimidine, a versatile intermediate for further functionalization, such as cross-coupling reactions.
Table 1: Representative S-Alkylation Reaction
| Reactant | Reagent | Product |
|---|
Rearrangement Reactions (e.g., Dimroth Rearrangement)
Imidazo[1,2-a]pyrimidines are known to undergo the Dimroth rearrangement, a type of isomerization where the endocyclic and exocyclic nitrogen and other heteroatoms can appear to translocate within the heterocyclic system. ucl.ac.uknih.gov This transformation is an often undesired side reaction that typically occurs in basic media and can lead to incorrect structural assignments of products. ucl.ac.ukresearchgate.net
The proposed mechanism for the Dimroth rearrangement in the imidazo[1,2-a]pyrimidine ring under basic conditions involves the nucleophilic addition of a hydroxide ion to the C5 position. researchgate.netresearchgate.net This is followed by the opening of the pyrimidine (B1678525) ring. Subsequent bond rotation and ring-closure lead to a rearranged isomeric product. researchgate.net The rate of this rearrangement is dependent on pH, and the distribution of products can be influenced by the nature of the substituents on the ring. ucl.ac.uk While typically base-catalyzed, rearrangements in other aza-heterocycles can occur under acidic or photo-activated conditions, though this has not been observed for the imidazo[1,2-a]pyrimidine system. ucl.ac.uknih.govresearchgate.net The propensity for the rearrangement increases with a decrease in the π-electron density of the fused pyrimidine ring, making nucleophilic attack at the C5 position more facile. researchgate.net
Reactions with Carbonyl Compounds
The imidazo[1,2-a]pyrimidine scaffold can be functionalized with carbonyl groups, which then serve as handles for further reactions. For instance, an aldehyde group can be introduced at the 3-position via the Vilsmeier-Haack reaction. ucl.ac.uk This resulting imidazo[1,2-a]pyrimidine-3-carbaldehyde is a versatile intermediate. scbt.com
It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.govdergipark.org.tr This reaction typically involves stirring the aldehyde and a substituted amine in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov These imine derivatives are stable compounds characterized by the C=N double bond. dergipark.org.tr
Table 2: Formation of Schiff Bases from Imidazo[1,2-a]pyrimidine-3-carbaldehyde
| Aldehyde Derivative | Amine | Product (Schiff Base) | Conditions |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | 4-Nitroaniline | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Ethanol, Acetic acid (cat.), RT, 24h |
| 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | Thiophen-2-amine | (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Not specified |
Reactions of Halo Derivatives with Nucleophiles
Halogenated imidazo[1,2-a]pyrimidines are important precursors for introducing a wide variety of functional groups via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. A halogen, such as chlorine, at the C5 position activates the ring for nucleophilic attack.
While direct nucleophilic aromatic substitution (SNAr) can occur, palladium-catalyzed cross-coupling reactions are also a common strategy for the functionalization of halo-derivatives. For example, palladium catalysts can be used for the regioselective arylation of the imidazo[1,2-a]pyrimidine core. These reactions allow for the formation of C-C bonds by coupling the halo-derivative with arylboronic acids (Suzuki coupling) or other organometallic reagents. Similarly, C-N bonds can be formed through Buchwald-Hartwig amination, reacting the halo-derivative with amines.
Reduction of Imine Groups to Amine Groups
The imine (or Schiff base) derivatives formed from the reaction of imidazo[1,2-a]pyrimidine aldehydes with amines can be readily reduced to the corresponding secondary amines. This reduction of the C=N double bond to a C-N single bond is a crucial transformation for accessing amine-functionalized imidazo[1,2-a]pyrimidines.
This reduction is typically achieved using a chemical reducing agent. The corresponding amine derivatives of imidazo[1,2-a]pyrimidine have been successfully obtained through the reduction of the imine compounds. semanticscholar.org
Table 3: Reduction of Imidazo[1,2-a]pyrimidine Schiff Bases
| Imine Starting Material | Product (Amine) |
|---|---|
| Imidazo[1,2-a]pyrimidine-derived imines (3a-e) | Corresponding amine derivatives (4a-e) |
Data sourced from reference semanticscholar.org.
Regioselective Functionalization of C-H Bonds
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. rsc.org For the imidazo[1,2-a]pyrimidine system, the C3 position is particularly susceptible to electrophilic attack or radical substitution due to its electron-rich nature. researchgate.net
A variety of functional groups can be introduced at the C3 position. For example, C3-alkylation can be achieved through a three-component aza-Friedel–Crafts reaction involving an imidazo[1,2-a]pyridine (B132010), an aldehyde, and an amine, catalyzed by a Lewis acid like Y(OTf)₃. Other C3-functionalizations include amination, sulfonylation, formylation, and arylation. researchgate.net While the C3 position is the most commonly functionalized, methods for C-H functionalization at other positions, such as C5, have also been developed, often using visible-light photoredox catalysis. nih.gov
Table 4: Examples of C-H Functionalization Reactions
| Position | Reaction Type | Reagents/Catalyst |
|---|---|---|
| C3 | Alkylation | Aldehydes, Amines / Y(OTf)₃ |
| C3 | Formylation | DMSO / Cu-catalyst, O₂ |
| C3 | Cyanomethylation | Bromoacetonitrile / fac-Ir(ppy)₃, visible light |
| C5 | Alkylation | Alkyl N-hydroxyphthalimides / Eosin Y, visible light |
Data sourced from references researchgate.netnih.gov.
Biological Evaluation and Pharmacological Potential of Imidazo 1,2 a Pyrimidine 5 1h Thione Derivatives in Vitro Studies
Anticancer Activity against Various Cell Linesnih.govtandfonline.combohrium.comresearchgate.net
Derivatives of the Imidazo[1,2-a]pyrimidine-5(1H)-thione scaffold have demonstrated notable anticancer properties across a range of human cancer cell lines. These compounds have been the subject of numerous studies to evaluate their potential as therapeutic agents.
Inhibition of Proliferation in Specific Cancer Cell Linesbohrium.com
A series of novel N-substituted 2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamides, which are derivatives of the core structure, were synthesized and evaluated for their in vitro anticancer activity. The studies showed that these compounds exhibited a broad spectrum of antiproliferative activity against several human cancer cell lines. bohrium.com
Most of the synthesized compounds displayed good activity, with one pyrrolidine-derived variant showing excellent anticancer activity specifically against the HeLa (cervical cancer) cell line. bohrium.com The cytotoxic effects of various imidazo[1,2-a]pyrimidine (B1208166) derivatives have also been investigated against breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.gov For instance, certain imine and amine derivatives of imidazo[1,2-a]pyrimidine have shown remarkable inhibition of MCF-7 and MDA-MB-231 cells. nih.gov
| Compound Derivative | Cell Line | Activity | Source |
|---|---|---|---|
| Pyrrolidine-derived imidazo[1,2-a]pyrimidine | HeLa | Excellent | bohrium.com |
| Imine derivative 3d | MCF-7 | IC50: 43.4 µM | nih.gov |
| Imine derivative 3d | MDA-MB-231 | IC50: 35.9 µM | nih.gov |
| Amine derivative 4d | MCF-7 | IC50: 39.0 µM | nih.gov |
| Amine derivative 4d | MDA-MB-231 | IC50: 35.1 µM | nih.gov |
Apoptosis Induction Mechanismsnih.govtandfonline.com
The anticancer effects of Imidazo[1,2-a]pyrimidine derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have indicated that these compounds can trigger apoptosis through various cellular pathways.
For example, studies on an amine derivative, compound 4d, showed that it induces apoptosis by moderately increasing the ratio of Bax/Bcl-2 genes. nih.gov An increased Bax/Bcl-2 ratio is a key indicator of the mitochondrial pathway of apoptosis. Further research on other related heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, has shown that they can inhibit DNA synthesis in a time-dependent manner, leading to apoptosis. tandfonline.com These findings suggest that the induction of apoptosis is a crucial mechanism for the anticancer activity of this class of compounds.
Wnt/β-catenin Signaling Pathway Inhibitionnih.gov
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and its dysregulation is often implicated in tumorigenesis, making it a promising target for cancer therapy. nih.govnih.gov A study focused on the synthesis and biological evaluation of a series of imidazo[1,2-a]pyrimidines identified several derivatives capable of inhibiting the Wnt/β-catenin signaling pathway. nih.gov
The most active compounds were found to significantly downregulate the expression of Wnt target genes, such as c-myc and cyclin D1. nih.gov This inhibition of the Wnt pathway contributes to the antiproliferative effects observed in cancer cell lines with mutations in the APC or β-catenin genes. nih.gov Further investigations indicated that these compounds act independently of GSK-3β activity, a key kinase in the Wnt pathway. nih.gov
Kinase Inhibition (e.g., Syk Family Kinases, KSP, Aurora-A Kinase)nih.govnih.gov
Kinases are crucial regulators of cell signaling, and their inhibition is a well-established strategy in cancer therapy. Imidazo[1,2-a]pyrimidine and related fused imidazole (B134444) structures have been investigated as inhibitors of various kinases.
Specifically, imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases (Aurora-A, Aurora-B, and Aurora-C), which are key regulators of mitosis. nih.gov One such derivative, CCT137690, demonstrated potent inhibition of all three Aurora kinases with IC50 values in the nanomolar range. nih.gov Similarly, an imidazo-[1,2-a]-pyrazine compound was found to be a picomolar inhibitor of Aurora kinases A and B. nih.gov While these are not the exact thione derivative, they highlight the potential of the broader imidazo[1,2-a]pyrimidine scaffold in kinase inhibition.
| Compound | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| CCT137690 (imidazo[4,5-b]pyridine derivative) | Aurora-A | 0.015 µM | nih.gov |
| CCT137690 (imidazo[4,5-b]pyridine derivative) | Aurora-B | 0.025 µM | nih.gov |
| CCT137690 (imidazo[4,5-b]pyridine derivative) | Aurora-C | 0.019 µM | nih.gov |
| SCH 1473759 (imidazo-[1,2-a]-pyrazine derivative) | Aurora-A | Kd = 0.02 nM | nih.gov |
| SCH 1473759 (imidazo-[1,2-a]-pyrazine derivative) | Aurora-B | Kd = 0.03 nM | nih.gov |
EGFR Inhibitionnih.gov
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, and its overactivity is a hallmark of many cancers. Fused pyrimidine (B1678525) systems, including the imidazo[1,2-a]pyrimidine scaffold, have been explored as potential EGFR inhibitors. nih.gov While specific data on the this compound derivative as an EGFR inhibitor is limited in the provided search results, the broader class of pyrimidine-based compounds has shown promise in this area. For instance, various pyrimidine derivatives have been reported to inhibit EGFR by binding to its ATP site, thereby blocking downstream signaling pathways. nih.gov
Antimicrobial Activitydocumentsdelivered.commdpi.comekb.eg
In addition to their anticancer properties, this compound derivatives have been evaluated for their antimicrobial activity. Studies have shown that these compounds can be effective against a range of pathogenic microbes.
Several synthesized imidazo[1,2-a]pyrimidine derivatives have been screened in vitro for their inhibitory activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.com The results of these bioactivity tests indicated that a majority of the tested compounds exhibited good antimicrobial activity. mdpi.com Another study reported the synthesis of imidazo[1,2-a]pyrimidine derivatives that showed potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria and Mycobacterium species. documentsdelivered.com
Furthermore, novel chalcone (B49325) derivatives of imidazo[1,2-c] pyrimidine have demonstrated significant antibacterial activity against P. aeruginosa, B. subtilis, E. coli, and S. aureus, as well as antifungal activity against C. albicans and A. flavus. ekb.eg
Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)
Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov
A series of novel 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Among the tested compounds, derivatives 8d , 8e , and 8f showed excellent activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zones of inhibition ranging from 30-33 mm. These same compounds also exhibited significant efficacy against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive), with inhibition zones of 22-25 mm. nih.gov
In another study, imidazo[1,2-a]pyrimidine chalcone derivatives were assessed for their antibacterial potential. The findings indicated that these chalcones, specifically compounds 4a, 4b, 4c, 4e, and 4f , possessed good to excellent activity against tested bacterial strains when compared to the standard drug Ciprofloxacin. derpharmachemica.com The research highlighted that, in general, the imidazo[1,2-a]pyrimidine chalcones were more active than their imidazo[1,2-a]pyridine counterparts. derpharmachemica.com
Further research into imidazo[1,2-c]pyrimidine (B1242154) derivatives also revealed significant antibacterial action. Compound 5f from this series showed considerable activity against S. aureus (87.5%), B. subtilis (82.61%), P. aeruginosa (78.26%), and E. coli (64%) when compared to Ampicillin. ekb.eg
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |
|---|---|---|---|
| Hydrazone Derivatives (8d, 8e, 8f) | E. coli, S. aureus | Zone of Inhibition: 30-33 mm | nih.gov |
| Hydrazone Derivatives (8d, 8e, 8f) | P. aeruginosa, S. pyogenes | Zone of Inhibition: 22-25 mm | nih.gov |
| Chalcone Derivatives (4a, 4b, 4c, 4e, 4f) | Gram (+) & Gram (-) bacteria | Excellent to good activity vs. Ciprofloxacin | derpharmachemica.com |
| Imidazo[1,2-c]pyrimidine (5f) | S. aureus | 87.5% activity vs. Ampicillin | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5f) | B. subtilis | 82.61% activity vs. Ampicillin | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5f) | P. aeruginosa | 78.26% activity vs. Ampicillin | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5f) | E. coli | 64% activity vs. Ampicillin | ekb.eg |
Antifungal Efficacy
The imidazo[1,2-a]pyrimidine scaffold is also a key structural element in compounds exhibiting effective antifungal properties. nih.gov The search for new antifungal agents is driven by the rise of resistance to existing treatments, making this a critical area of research. nih.gov
Studies on imidazo[1,2-c]pyrimidine derivatives have shown their efficacy against fungal pathogens. Several compounds in a tested series (5a-d, 5e, and 5f ) demonstrated activity against Candida albicans. ekb.eg Another set of compounds (5a, 5b, 5c, 5d, and 5f ) were active against Aspergillus flavus. Notably, compound 5b displayed significant antifungal activity against C. albicans (70.37%) and A. flavus (52%) in comparison to the standard drug Coltrimiazole. ekb.eg Molecular docking studies have also suggested that certain imidazo[1,2-a]pyrimidines may possess antifungal activity against Candida albicans by potentially inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. nih.gov
Table 2: Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement | Source |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine (5a-d, 5e, 5f) | Candida albicans | Active | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5a, 5b, 5c, 5d, 5f) | Aspergillus flavus | Active | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5b) | Candida albicans | 70.37% activity vs. Coltrimiazole | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5b) | Aspergillus flavus | 52% activity vs. Coltrimiazole | ekb.eg |
Antiviral Activity
The fused heterocyclic system of imidazo[1,2-a]pyrimidine is a recognized pharmacophore for antiviral agents. researchgate.net Research has focused on developing novel derivatives targeting various viruses.
A novel imidazo[1,2-a]pyrimidine scaffold was identified that targets the entry of group 2 Influenza A viruses. Structure-activity relationship (SAR) studies led to the development of a series of small molecules with nanomolar activity against both oseltamivir-sensitive and -resistant strains of group 2 Influenza A. These compounds are believed to target hemagglutinin, a crucial component in the viral entry process. uic.edu While much of the research in this area has focused on the closely related imidazo[1,2-a]pyridine core, which shows activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV), the findings underscore the potential of the broader imidazo-heterocyclic family in antiviral drug discovery. nih.govnih.gov
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives are well-documented for their anti-inflammatory properties. mdpi.comresearchgate.netnih.govderpharmachemica.com A study involving a series of imidazo[1,2-a]pyrimidine compounds (5a-5o ) with adjacent aryl substitutions at the 2 and 3 positions confirmed this activity. The anti-inflammatory effects were evaluated using the xylene-induced ear swelling model in mice. The results showed that most of the synthesized compounds possessed anti-inflammatory activity, with compounds 5d, 5f, and 5l being the most potent, demonstrating moderate activity when compared to ibuprofen. researchgate.net
Cyclooxygenase (COX-1, COX-2) Inhibition
A key mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is associated with inflammation and pain. rjpbr.com Several imidazo[1,2-a]pyridine and pyrimidine derivatives have been specifically designed and evaluated as selective COX-2 inhibitors. rjpbr.comresearchgate.net
In one study, a series of 15 synthesized imidazo[1,2-a]pyridine derivatives were tested for their COX inhibitory activity. The majority of the compounds exhibited significant and specific inhibitory effects on COX-2, with IC50 values ranging from 0.13 to 0.05 µM. rjpbr.comresearchgate.net Compounds 5e, 5f, and 5j were identified as the most potent, each with an IC50 value of 0.05 µM. Compound 5i showed the highest selectivity for COX-2 over COX-1, with a selectivity index of 897.19. rjpbr.comresearchgate.net Molecular modeling suggested that the methylsulfonyl pharmacophore of these compounds inserts into a secondary pocket of the COX-2 active site, forming crucial hydrogen bonds. rjpbr.com Other research has shown that novel imidazo[1,2-a]pyridine derivatives can reduce the expression of the COX-2 gene, further confirming their anti-inflammatory mechanism. nih.gov
Table 3: COX-2 Inhibition by Imidazo[1,2-a]pyridine/pyrimidine Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Source |
|---|---|---|---|
| Derivative 5a | --- | --- | researchgate.net |
| Derivative 5e | 0.05 | --- | rjpbr.comresearchgate.net |
| Derivative 5f | 0.05 | --- | rjpbr.comresearchgate.net |
| Derivative 5j | 0.05 | --- | rjpbr.comresearchgate.net |
| Derivative 5i | --- | 897.19 | rjpbr.comresearchgate.net |
| Celecoxib (Reference) | 0.06 | --- | researchgate.net |
Central Nervous System (CNS) Activities
Anticonvulsant / Antiepileptic Properties
The imidazo[1,2-a]pyrimidine scaffold is a key structural feature in several compounds with known anxiolytic and anticonvulsant properties. researchgate.netnih.gov Marketed drugs such as divaplon, fasiplon, and taniplon, which were developed as anxiolytic and anticonvulsant agents, are based on this heterocyclic system. nih.govnih.gov Although some of these have been discontinued (B1498344) from clinical practice, their development highlights the potential of the imidazo[1,2-a]pyrimidine core for CNS-active drug design. nih.gov The pyrrolidine-2,5-dione ring, often explored for anticonvulsant activity, has been shown to be effective in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard preclinical screens for antiepileptic drugs. nih.gov Research into various nitrogen-containing heterocyclic compounds continues to identify new candidates with potential anticonvulsant activity. nih.gov
Anxiolytic Activity and GABA-A Receptor Modulation
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been identified as a significant class of compounds with potential anxiolytic properties. nih.govmdpi.comresearchgate.net The primary mechanism for this activity involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov These compounds typically bind to the benzodiazepine (B76468) (BZ) site located at the interface of α and γ subunits of the GABA-A receptor, enhancing the effect of GABA and leading to a calming effect. osti.govunifi.it
Research has focused on developing derivatives that exhibit functional selectivity for specific GABA-A receptor subtypes. nih.govresearchgate.net The anxiolytic effects are primarily mediated by receptors containing α2 and α3 subunits, while the sedative and ataxic side effects commonly associated with classical benzodiazepines are linked to modulation of the α1 subunit. researchgate.net Consequently, the goal is to identify compounds that are agonists at the α2/α3 subtypes while having minimal activity at the α1 subtype. researchgate.net
Studies have reported series of high-affinity GABA-A agonists based on the imidazo[1,2-a]pyrimidine structure with functional selectivity for the GABA-A α2 and α3 subtypes. nih.govacs.org For instance, specific derivatives like 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine have demonstrated anxiolytic effects in preclinical models with minimal sedation. nih.govacs.orgmedchemexpress.com This subtype selectivity presents a promising avenue for developing novel anxiolytics with an improved side-effect profile compared to existing medications. researchgate.net
Table 1: Anxiolytic Activity and Receptor Modulation of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Class | Target | Mechanism of Action | Observed Potential | Citations |
| Imidazo[1,2-a]pyrimidines | GABA-A α2/α3 Subtypes | Positive Allosteric Modulator | Anxiolytic activity with reduced sedation | nih.gov, acs.org, researchgate.net |
| 7-trifluoromethylimidazopyrimidine | GABA-A α2/α3 Subtypes | High-affinity Agonist | Anxiolytic in animal models | nih.gov, medchemexpress.com |
| 7-propan-2-olimidazopyrimidine | GABA-A α2/α3 Subtypes | High-affinity Agonist | Anxiolytic in animal models | nih.gov |
Other Biological Activities
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents with novel mechanisms of action. uct.ac.za The imidazo[1,2-a]pyrimidine scaffold has been explored as a promising chemical starting point for the development of new antimalarial drugs. uct.ac.za In vitro studies have demonstrated that compounds based on this heterocyclic system exhibit high antiplasmodial activity. uct.ac.za The investigation into this class of compounds is part of a broader effort to identify structurally diverse molecules that can overcome the limitations of current treatments, such as artemisinin-based combination therapies, which face the threat of resistance. uct.ac.za
Table 2: In Vitro Antimalarial Profile of Imidazo[1,2-a]pyrimidine Scaffolds
| Scaffold | Target Organism | Activity | Rationale for Study | Citations |
| Imidazo[1,2-a]pyrimidines | Plasmodium species | High in vitro antiplasmodial activity | Need for new agents due to parasite resistance | uct.ac.za |
Antitubercular Activity
Tuberculosis remains a major global health challenge, and the development of new antitubercular agents is critical. A series of novel imidazo[1,2-a]pyrimidine derivatives have been designed, synthesized, and evaluated for their potential as anti-TB agents. researchgate.net Preliminary in vitro screening of these compounds has been performed against the Mycobacterium tuberculosis H37Rv strain using methods like the microplate Alamar Blue assay (MABA). nih.gov
These studies have identified several derivatives with potent anti-TB activity. nih.gov For example, through a molecular hybridization strategy, one study identified a compound, designated T11, with a minimum inhibitory concentration (MIC) of 0.8 µg/mL. researchgate.net Other compounds from the same series, T5 and T18, also showed promising activity with an MIC of 3.12 µg/mL. researchgate.net Another study reported a series of imidazo[1,2-a]pyridine derivatives with potent anti-TB activity, showing MICs ranging from 1.6 to 6.25 μg/mL. nih.gov These findings highlight the potential of the imidazo[1,2-a]pyrimidine core structure in developing new therapeutic agents against tuberculosis. researchgate.net
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyrimidine Derivatives against M. tuberculosis H37Rv
| Compound Series | Compound ID | Minimum Inhibitory Concentration (MIC) | Citations |
| Imidazo[1,2-a]pyrimidine-linked hybrids | T11 | 0.8 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyrimidine-linked hybrids | T5 | 3.12 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyrimidine-linked hybrids | T18 | 3.12 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | 1.6 - 6.25 µg/mL | nih.gov |
Antioxidant Properties
Certain fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, which are structurally related to the target compound, have been assessed for their antioxidant capabilities. researchgate.net The antioxidant capacity was evaluated in vitro by measuring the compounds' ability to scavenge free radicals. researchgate.net In these assays, some of the synthesized compounds demonstrated significant antioxidant potential. For instance, two compounds showed potent activity with IC50 values of 5.69 and 5.80 μg/mL, respectively, which were comparable to the standard antioxidant, Vitamin C (IC50 = 5.06 μg/mL). researchgate.net
Furthermore, a study on a series of six imidazo[1,2-a]pyrimidine (IP) derivatives evaluated their effects on leukocyte functions, which included measuring superoxide (B77818) generation. nih.gov Several of these derivatives were found to decrease superoxide generation in human neutrophils, indicating potential antioxidant effects. nih.gov
Table 4: In Vitro Antioxidant Activity of Imidazo-pyrimidine Derivatives
| Compound Class | Assay | Result (IC50) | Comparison | Citations |
| Fused imidazo[1,2-c]pyrimidin-5(6H)-one | Free Radical Scavenging | 5.69 µg/mL | Comparable to Vitamin C (5.06 µg/mL) | researchgate.net |
| Fused imidazo[1,2-c]pyrimidin-5(6H)-one | Free Radical Scavenging | 5.80 µg/mL | Comparable to Vitamin C (5.06 µg/mL) | researchgate.net |
| Imidazo[1,2-a]pyrimidines (IP-1, IP-2, IP-5) | Superoxide Generation | Inhibition observed | - | nih.gov |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine 5 1h Thione Analogs
Influence of Substituents on Biological Potency and Selectivity
The biological activity of imidazo[1,2-a]pyrimidine (B1208166) analogs is profoundly influenced by the nature and position of various substituents on the heterocyclic core. Research has consistently shown that even minor chemical modifications can lead to significant changes in potency and selectivity against specific biological targets.
For instance, in the context of anticancer activity, the introduction of different aryl groups at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine ring system has been a key area of investigation. researchgate.net Studies on related imidazo[1,2-a]pyrimidine-based cytotoxic agents have revealed that substituents on a phenyl ring attached to the core can dramatically alter efficacy. The presence of a nitrogenous electron-donating group, such as a diethylamino group (-N(CH₂)₂), at the 4-position of a phenyl ring substituent has been shown to increase cytotoxic activity against breast cancer cell lines. nih.gov Conversely, the effects of oxygenated electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups such as trifluoromethyl (-CF₃) can vary, highlighting the nuanced electronic and steric requirements for optimal activity. nih.gov
In the pursuit of selective inhibitors for enzymes like phosphatidylinositol 3-kinase (PI3K), SAR studies of imidazo[1,2-a]pyrimidin-5(1H)-ones, a closely related scaffold, have provided valuable insights. nih.gov Modifications at various positions have demonstrated that specific substituents are crucial for achieving isoform selectivity, a critical factor in minimizing off-target effects.
Furthermore, in the context of antimicrobial agents, the substituents on phenyl rings attached to the imidazo[1,2-a]pyrimidine skeleton are a determining factor for biological activity. dergipark.org.tr Increased molar refractivity of these substituents has been correlated with a dramatic lowering of antibacterial activity, suggesting that size and polarizability are key parameters to consider during lead optimization. dergipark.org.tr
| Compound Series | Position of Substitution | Substituent Type | Effect on Biological Activity |
| Phenyl-imidazo[1,2-a]pyrimidines | 4-position of phenyl ring | Nitrogenous electron-donating (-N(CH₂CH₃)₂) | Increased cytotoxic activity nih.gov |
| Phenyl-imidazo[1,2-a]pyrimidines | Phenyl ring | Increased molar refractivity | Decreased antibacterial activity dergipark.org.tr |
| Imidazo[1,2-a]pyridine (B132010) derivatives | C-2 position | Varied aryl groups | Strong influence on antiviral activity nih.gov |
Stereochemical Considerations and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many therapeutic agents. The specific orientation of functional groups can dictate how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.
For imidazo[1,2-a]pyrimidine-based compounds, stereochemical considerations are particularly relevant when a chiral center is introduced. A notable example comes from the development of PI3K inhibitors based on the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold. nih.gov Chiral separation of a lead compound, TGX-221, revealed that the R enantiomer was significantly more potent than the S enantiomer. nih.gov This finding underscores the importance of stereochemistry in achieving optimal biological activity, as one enantiomer may fit more precisely into the target's binding site, leading to a more stable and effective interaction.
The design of subsequent analogs has been guided by this stereochemical understanding, with efforts focused on synthesizing enantiomerically pure compounds to maximize potency and reduce the potential for off-target effects from the less active enantiomer. While direct studies on the 5-thione analog are less common, these findings from the closely related 5-one series provide a strong rationale for investigating the stereochemical aspects of any chiral imidazo[1,2-a]pyrimidine-5(1H)-thione derivatives.
Pharmacophore Elucidation for Specific Activities
A pharmacophore is an abstract representation of the molecular features that are essential for a molecule to interact with a specific biological target and trigger a biological response. Elucidating the pharmacophore of this compound analogs is a crucial step in the rational design of new and more effective therapeutic agents.
Pharmacophore modeling studies for various biological activities of imidazo[1,2-a]pyrimidine derivatives have identified key features that contribute to their efficacy. These models often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.
For example, in the development of antimicrobial agents, pharmacophore modeling has been used to identify the essential structural motifs required for activity. nih.gov These models can help in screening virtual libraries of compounds to identify new potential leads with the desired pharmacophoric features.
Similarly, for antiviral applications, the imidazo[1,2-a]pyrimidine scaffold itself is often considered a key pharmacophoric element. nih.gov Its structural similarity to natural purines allows it to potentially interact with biological targets that recognize purine-like structures. nih.gov The specific arrangement of substituents around this core then fine-tunes the activity and selectivity.
Combining the imidazo[1,2-a]pyrimidine core with other known pharmacophores, such as a Schiff base, can lead to enhanced biological properties. nih.gov This hybrid approach allows for the creation of molecules that can interact with multiple targets or have improved pharmacokinetic profiles.
Positional Effects of Functional Groups on Activity
The specific position of functional groups on the imidazo[1,2-a]pyrimidine ring system can have a dramatic impact on the biological activity of the resulting compounds. SAR studies often involve synthesizing a series of positional isomers to determine the optimal placement of key substituents.
Research on imidazo[4,5-b]pyridines, isomeric to the imidazo[1,2-a]pyrimidine core, has shown that the position of substituents significantly influences their antiproliferative and antiviral activities. mdpi.comresearchgate.net For example, the presence of a bromine atom at a specific position on the pyridine (B92270) nucleus or an amidine group on a phenyl substituent can lead to potent biological effects. mdpi.com This highlights the sensitivity of the biological target to the precise location of interacting functional groups.
In the context of imidazo[1,2-a]pyridine derivatives, which share a similar fused heterocyclic structure, substitutions at the C2 and C3 positions have been particularly well-explored for their anticancer potential. researchgate.net The strategic placement of various functional groups at these positions has been shown to be critical for achieving high potency.
| Scaffold | Position of Functional Group | Functional Group | Observed Impact on Activity |
| Imidazo[4,5-b]pyridines | Pyridine nucleus | Bromine | Can confer selective antiviral activity mdpi.com |
| Imidazo[4,5-b]pyridines | Phenyl ring | Amidine | Can lead to potent antiproliferative activity mdpi.comresearchgate.net |
| Imidazo[1,2-a]pyridines | C2 and C3 positions | Various substituents | Critical for anticancer activity researchgate.net |
Correlation of Computational Parameters with Biological Outcomes
Computational chemistry plays an increasingly important role in modern drug discovery, allowing researchers to predict the biological activity of molecules and understand the underlying principles of their interactions with biological targets. For this compound analogs, correlating computational parameters with experimental biological outcomes can provide valuable insights for the design of more potent and selective compounds.
Quantum chemical studies, such as those employing Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, including Frontier Molecular Orbital (FMO) energies, Molecular Electrostatic Potential (MEP), and atomic charges. nih.govnih.gov These parameters can help to explain the reactivity and interaction potential of the molecules. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's ability to donate or accept electrons, which is often crucial for biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For imidazo[1,2-a]pyrimidine derivatives, QSAR models can incorporate various descriptors, such as steric, electronic, and hydrophobic parameters, to rationalize the observed SAR and guide the design of new analogs with improved properties.
Molecular docking and molecular dynamics simulations are powerful computational tools that can provide a detailed picture of how a ligand binds to its target protein. nih.gov These methods can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity. For this compound analogs, these simulations can be used to rationalize the observed SAR and to design new compounds with improved binding characteristics.
Emerging Research Directions and Potential Applications Beyond Medicinal Chemistry
Material Science Applications (e.g., Corrosion Inhibition)
A prominent application for Imidazo[1,2-a]pyrimidine (B1208166) derivatives in material science is the prevention of metal corrosion. These compounds have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. frontiersin.orgitu.edu.tr The efficacy of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders corrosive electrochemical reactions. frontiersin.org
The molecular structure, rich in nitrogen and sulfur (in the case of thione derivatives) atoms and often featuring π-electron systems, facilitates strong adsorption onto the d-orbitals of iron atoms on the steel surface. Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. frontiersin.org Research on various Imidazo[1,2-a]pyrimidine derivatives has consistently reported high inhibition efficiencies. For instance, two Schiff base derivatives, IPY 1 and IPY 2, demonstrated excellent efficiencies of 94.22% and 96.10%, respectively, at a concentration of 10⁻³ M. rsc.org Similarly, derivatives like DPIP and OPIP achieved efficiencies of 90.5% and 91.9% at a concentration of 0.1 mmol L⁻¹. frontiersin.org
The mechanism of inhibition is further elucidated by theoretical studies, which confirm a strong interaction between the inhibitor molecules and the mild steel surface. rsc.org The presence of heteroatoms and aromatic rings in the structure are key to their performance, suggesting that the imidazo[1,2-a]pyrimidine group itself is the primary reactive site for adsorption. frontiersin.org
| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique(s) Used |
|---|---|---|---|---|
| IPY 1 ((E)-2-(4-chlorophenyl)-N-(3-nitrobenzylidene)imidazo[1,2-a]pyrimidin-3-amine) | 1.0 M HCl | 10-3 M | 94.22 | Weight Loss, PDP, EIS |
| IPY 2 ((E)-2-(4-chlorophenyl)-N-(2-nitrobenzylidene)imidazo[1,2-a]pyrimidin-3-amine) | 1.0 M HCl | 10-3 M | 96.10 | Weight Loss, PDP, EIS |
| DPIP (2,4-diphenylbenzo researchgate.netchemmethod.comimidazo[1,2-a]pyrimidine) | 1.0 M HCl | 0.1 mmol L-1 | 90.5 | Weight Loss, PDP, EIS |
| OPIP (2-(4-octylphenyl)-4-phenylbenzo researchgate.netchemmethod.comimidazo[1,2-a]pyrimidine) | 1.0 M HCl | 0.1 mmol L-1 | 91.9 | Weight Loss, PDP, EIS |
Catalysis
While the direct use of Imidazo[1,2-a]pyrimidine-5(1H)-thione as a catalyst is a nascent area of investigation, the synthesis of its parent scaffold is frequently achieved through catalyzed reactions. mdpi.com The development of efficient synthetic protocols often relies on catalysts like gold nanoparticles, which facilitate the reaction between aryl ketones and 2-aminopyrimidine (B69317) under green conditions. mdpi.comresearchgate.net Other catalytic systems, including basic Al₂O₃ and iodine, have also been employed to promote the synthesis of these heterocyclic structures. mdpi.comrsc.org
The inherent structural features of the this compound core suggest its potential for application in catalysis. The presence of multiple nitrogen atoms and a sulfur atom makes the molecule a candidate for acting as a ligand in organometallic chemistry. These heteroatoms can coordinate with transition metal centers, potentially forming stable and catalytically active complexes. Such complexes could find applications in various organic transformations, including cross-coupling reactions, hydrogenations, or oxidations. This remains a promising and largely unexplored research direction.
Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, significant effort has been directed towards developing green synthetic routes for Imidazo[1,2-a]pyrimidine derivatives. mdpi.com These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green chemistry strategies employed in the synthesis of this scaffold include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.comnih.gov For example, an effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with Al₂O₃ as a catalyst in solvent-free conditions. mdpi.com
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water is a core principle of green chemistry. An efficient method for synthesizing related imidazo[1,2-a]pyridines was developed using an aqueous micellar medium. acs.org
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com This approach enhances atom economy and simplifies synthetic procedures. rsc.org
Use of Eco-Friendly Catalysts: Employing non-toxic and recyclable catalysts is another important aspect. Gold nanoparticles and basic alumina (B75360) are examples of catalysts that offer environmental benefits over traditional heavy metal catalysts. mdpi.commdpi.com
These green protocols not only make the synthesis of Imidazo[1,2-a]pyrimidines more sustainable but also often provide advantages in terms of efficiency and simplicity. mdpi.com
Development of Novel Chemical Probes
The unique photophysical properties of the imidazo[1,2-a]pyrimidine scaffold and its analogues make them attractive candidates for the development of fluorescent chemical probes and sensors. researchgate.net These molecules can be designed to interact selectively with specific ions or biomolecules, resulting in a detectable change in their fluorescence properties (e.g., "turn-on" or "turn-off" responses).
For instance, a fluorescent sensor based on a fused imidazo[1,2-a]pyridine (B132010) scaffold was successfully designed for the highly sensitive and selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and within living cells. rsc.org The probe exhibited a "turn-on" fluorescence for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.org Similarly, related imidazo[1,5-a]pyridine (B1214698) fluorophores have been investigated as potential probes for imaging cell membranes, leveraging their solvatochromic behavior to report on the local lipid environment. mdpi.com
The photophysical properties of newly synthesized imidazo[1,2-a]pyrazine (B1224502) and pyridine (B92270) derivatives have also been reported, highlighting the broad potential of this heterocyclic family in optical applications. rsc.org By functionalizing the this compound core with appropriate recognition units, it is conceivable to design novel probes for a wide range of analytical targets.
Computational Design of New this compound Derivatives
Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules with desired properties. nih.gov For Imidazo[1,2-a]pyrimidine derivatives, a variety of in silico methods are employed to predict their behavior and guide synthetic efforts. researchgate.netnih.gov
Common computational techniques include:
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of molecules. researchgate.netnih.gov This allows for the determination of properties such as the energies of Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and the identification of reactive sites, which is crucial for understanding corrosion inhibition mechanisms and predicting chemical reactivity. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. In the context of corrosion inhibition, MD can simulate the interaction and adsorption of inhibitor molecules on a metal surface, providing insights into the stability and orientation of the protective film. frontiersin.org
Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second, typically a biological target like a protein. mdpi.comnih.gov While heavily used in drug design, the principles can be applied to understand interactions with material surfaces or other chemical species.
ADMET and Drug-Likeness Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. mdpi.comnih.govnih.gov These predictions help in designing environmentally benign compounds, for instance, by assessing biodegradability and low bioaccumulation potential for new corrosion inhibitors. rsc.org
These computational approaches enable a rational design cycle where new this compound derivatives can be designed and screened virtually before committing to their synthesis, saving time and resources.
Conclusion and Future Perspectives
Summary of Current Research Landscape
Direct and extensive research specifically focused on Imidazo[1,2-a]pyrimidine-5(1H)-thione is notably scarce in the current scientific literature. The existing body of knowledge is largely centered on the broader class of imidazo[1,2-a]pyrimidines and, more specifically, their 5-oxo derivatives. These related compounds have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov
The synthesis of the core imidazo[1,2-a]pyrimidine (B1208166) ring system is well-established, often involving the condensation of 2-aminopyrimidines with α-haloketones or related methodologies. mdpi.comnih.govrsc.org For the 5-oxo derivatives, various synthetic strategies have been developed to introduce functionality at different positions of the heterocyclic core, leading to the generation of extensive compound libraries for biological screening.
Computational studies, including molecular docking and DFT (Density Functional Theory) calculations, have been instrumental in understanding the structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives. bohrium.commdpi.comnih.gov These in silico approaches have guided the design of novel compounds with enhanced potency and selectivity for various biological targets.
While direct experimental data on this compound is limited, the known bioisosteric relationship between a carbonyl group and a thiocarbonyl group suggests that this compound could exhibit unique and potentially enhanced biological activities compared to its oxygenated analog. The introduction of a sulfur atom can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of a molecule, which in turn can influence its interaction with biological targets.
Challenges and Opportunities in this compound Research
The exploration of this compound is not without its hurdles, yet these challenges are intrinsically linked to significant opportunities for innovation and discovery.
Challenges:
Synthetic Accessibility: While the synthesis of the parent imidazo[1,2-a]pyrimidine scaffold is well-documented, the introduction of the thione functionality at the 5-position may require the development of novel and efficient synthetic routes. Thionation reactions can sometimes be harsh and may not be compatible with a wide range of functional groups, posing a challenge for the synthesis of diverse derivatives.
Chemical Stability: Thiocarbonyl compounds can sometimes exhibit lower chemical stability compared to their carbonyl counterparts, potentially leading to issues with storage, handling, and formulation.
Limited Precedent: The scarcity of existing research on this specific compound means that researchers have a limited foundation upon which to build. This necessitates a more exploratory and fundamental approach to its investigation.
Opportunities:
Novel Biological Activities: The unique physicochemical properties imparted by the thione group could lead to the discovery of novel biological activities or an enhanced potency against existing targets. The altered electronic distribution and increased polarizability of the C=S bond compared to the C=O bond could result in different binding interactions with enzymes and receptors.
Intellectual Property: The unexplored nature of this compound and its derivatives presents a significant opportunity for the generation of new intellectual property in the form of novel compounds and their applications.
Probe for Chemical Biology: This compound and its derivatives could serve as valuable chemical probes to explore the role of specific biological targets where the interaction with a sulfur-containing ligand is advantageous.
Interactive Table: Potential Research Areas and Associated Opportunities
| Research Area | Potential Opportunities |
| Synthetic Chemistry | Development of novel, efficient, and versatile synthetic methods for this compound and its derivatives. |
| Medicinal Chemistry | Exploration of a wide range of biological targets, including kinases, proteases, and GPCRs, to identify novel therapeutic applications. |
| Computational Chemistry | Utilization of in silico methods to predict the ADMET properties, binding modes, and potential biological activities of novel thione derivatives. |
| Chemical Biology | Development of fluorescently labeled or biotinylated probes for target identification and validation studies. |
Directions for Future Academic Inquiry
The path forward for unlocking the potential of this compound is clear and ripe with possibilities for academic research. Future investigations should be systematic and multi-faceted, encompassing synthesis, biological evaluation, and computational modeling.
Key Future Research Directions:
Development of Robust Synthetic Methodologies: A primary focus should be on the development of efficient and scalable synthetic routes to access this compound and a diverse library of its derivatives. This will be crucial for enabling comprehensive structure-activity relationship (SAR) studies.
Broad-Spectrum Biological Screening: The synthesized compounds should be subjected to a wide range of biological assays to identify potential therapeutic applications. This should include screening against various cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses. nih.govdergipark.org.tr
Target Identification and Mechanism of Action Studies: For any identified bioactive compounds, subsequent studies should focus on identifying their specific molecular targets and elucidating their mechanism of action. This will provide a deeper understanding of their therapeutic potential and guide further optimization.
Computational and Structural Biology Studies: In silico modeling, including molecular docking and molecular dynamics simulations, should be employed to predict the binding modes of these compounds with their biological targets. mdpi.comasianpubs.org X-ray crystallography of ligand-protein complexes would provide invaluable structural insights for rational drug design.
Comparative Studies with 5-Oxo Analogs: Direct comparative studies between this compound derivatives and their corresponding 5-oxo analogs will be essential to understand the specific contribution of the sulfur atom to their biological activity and physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
